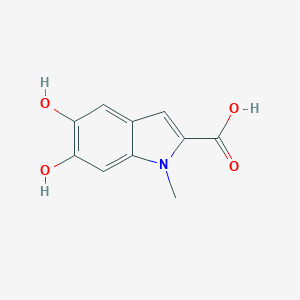

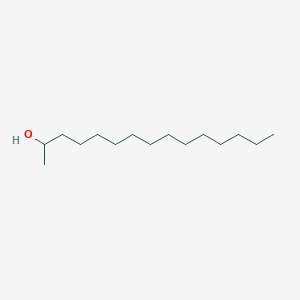

![molecular formula C24H45NO8 B160135 2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 330796-56-0](/img/structure/B160135.png)

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

説明

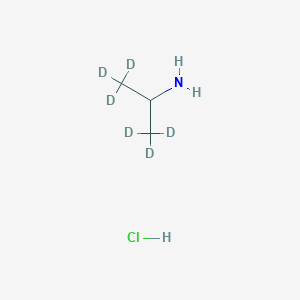

The compound “2-Amino-2-(hydroxymethyl)propane-1,3-diol” is also known by several other names such as TRIS, Tris base, Tris buffer, Trizma, Trisamine, THAM, Tromethamine, Trometamol, Tromethane, Trisaminol, and Tris(hydroxymethyl)aminomethane . It is an organic compound with the formula (HOCH2)3CNH2 and is one of the twenty Good’s buffers . It is extensively used in biochemistry and molecular biology as a component of buffer solutions .

Synthesis Analysis

Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . Tris also complexes with metal ions in solution .Molecular Structure Analysis

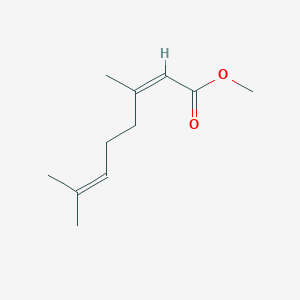

The molecular structure of 2-Amino-2-(hydroxymethyl)propane-1,3-diol can be represented as OCC(N)(CO)CO .Chemical Reactions Analysis

In medicine, tromethamine is occasionally used as a drug, given in intensive care for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances . Some medications are formulated as the “tromethamine salt” including Hemabate (carboprost as trometamol salt), and "ketorolac trometamol" .Physical And Chemical Properties Analysis

The compound appears as a white crystalline powder . It has a molar mass of 121.136 g·mol−1 . The density of the compound is 1.328g/cm3 . It has a melting point of >175-176 °C (448-449 K) and a boiling point of 219 °C (426 °F; 492 K) . The compound is soluble in water with a solubility of 50 g/100 mL (25 °C) .科学的研究の応用

Synthesis and Conformational Analysis

2-Amino-2-(hydroxymethyl)propane-1,3-diol, known as TRIS, has been used in the synthesis of various organic compounds. One study describes the synthesis and conformational analysis of a compound derived from TRIS, highlighting its application in complex organic synthesis (But et al., 2010).

Application in Schiff Base Synthesis

Another application involves the synthesis of Schiff bases using 2-Amino-2-(hydroxymethyl)propane-1,3-diol. The synthesis of 2-(3,5-Dibromo-2-hydroxy-benzylamino)-2-hydroxymethyl-propane-1,3-diol demonstrates the utility of TRIS in creating specific Schiff bases (Xu Yong-hong, 2008).

Use in CO2 Buffering

In earlier research, 2-Amino-2-(hydroxymethyl)propane-1,3-diol was explored for its potential in CO2 buffering in vivo. This application is particularly relevant in biochemical and medical research (Nahas, 1959).

Formation of Saturated Heterocycles

The reaction of 4-oxopentanoic acid with bicyclic amino alcohols, including 2-Amino-2-(hydroxymethyl)propane-1,3-diol, has been studied for the formation of saturated heterocycles. This synthesis highlights its role in creating structurally complex organic molecules (Kivelä et al., 2003).

Fluorometric Detection Applications

The compound has been used in the synthesis of Schiff base ligands for fluorometric detection of nitroaromatics. This application demonstrates its utility in analytical chemistry for detecting environmental pollutants (Chattopadhyay et al., 2018).

Mass Spectrometry in Organic Analysis

A study on the mass spectra of δ-lactones of various hydroxy-2-enoic acids shows the applicability of 2-Amino-2-(hydroxymethyl)propane-1,3-diol in detailed organic compound analysis (Urbach et al., 1972).

Coordination with Metal Ions

The compound is known to coordinate with transition metal ions, such as Cu(II). Understanding its coordination behavior is essential in biochemical and medicinal applications, such as in the study of interactions with biomolecules (Nagaj et al., 2013).

特性

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGXEHDCSOYNKY-OBJQDSKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

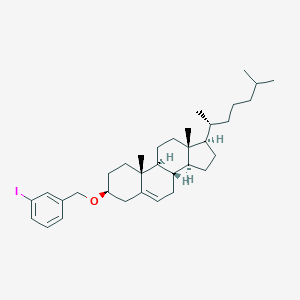

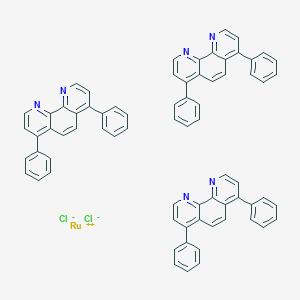

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)